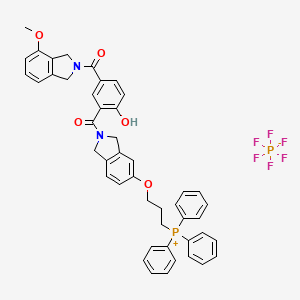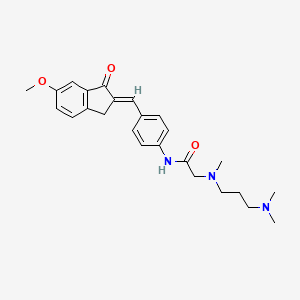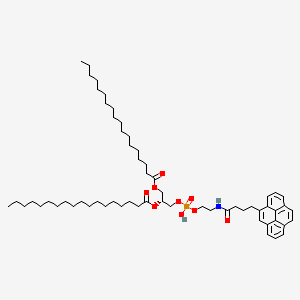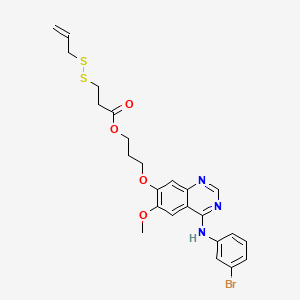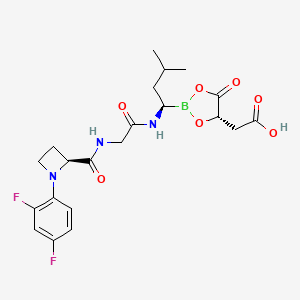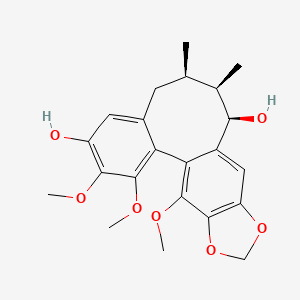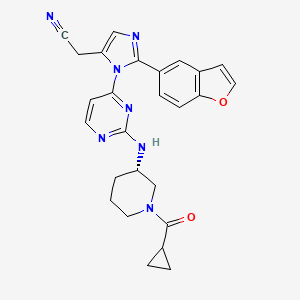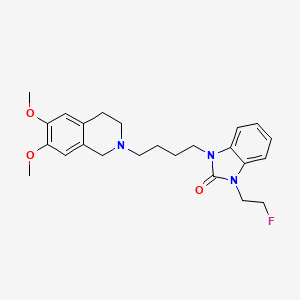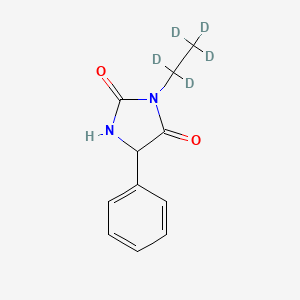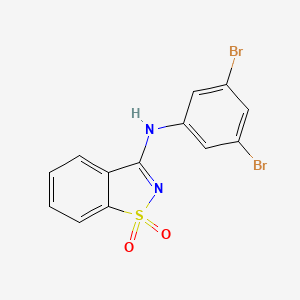
HIF-2|A agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIF-2α agonist 2 is a compound that acts as an agonist for hypoxia-inducible factor 2α (HIF-2α). Hypoxia-inducible factors are transcription factors that respond to changes in oxygen levels in the cellular environment. HIF-2α, in particular, plays a crucial role in regulating genes involved in oxygen metabolism, erythropoiesis, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
HIF-2α agonist 2 can be synthesized through a series of chemical reactions involving the formation of a benzisothiazole core structure. The synthetic route typically involves the following steps:
Formation of the benzisothiazole core: This step involves the reaction of a substituted aniline with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then cyclized to form the benzisothiazole core.
Functionalization of the core: The benzisothiazole core is further functionalized by introducing various substituents through reactions such as halogenation, nitration, and reduction.
Industrial Production Methods
Industrial production of HIF-2α agonist 2 involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
HIF-2α agonist 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new substituents onto the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:
Sulfonyl chlorides: Used in the formation of the benzisothiazole core.
Halogenating agents: Used for halogenation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides, used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .
Scientific Research Applications
HIF-2α agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the hypoxia-inducible factor pathway and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of HIF-2α in cellular responses to hypoxia and to investigate the regulation of oxygen metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, cancer, and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the HIF-2α pathway.
Mechanism of Action
HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .
Uniqueness
HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .
Properties
Molecular Formula |
C13H8Br2N2O2S |
|---|---|
Molecular Weight |
416.09 g/mol |
IUPAC Name |
N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17) |
InChI Key |
NYIUNIQAWCQVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


